

2-Azidoanthracene: Chemical Structure, Photochemistry, and Advanced Applications

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Azidoanthracene

CAS No.: 58399-84-1

Cat. No.: B14605330

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Executive Summary

2-Azidoanthracene (2N3-AN) is a highly reactive, photoresponsive aromatic azide that has garnered significant attention in materials science, bioimaging, and stimuli-responsive polymer engineering. By directly conjugating an azide moiety to an extended anthracene core, researchers have unlocked unique photophysical properties—most notably, its ability to undergo rapid photodenitrogenation under UV irradiation to generate stable nitrogen gas (N₂) bubbles, and its utility in fluorogenic click chemistry.

This technical whitepaper provides an in-depth analysis of the chemical properties, reaction mechanisms, and validated experimental protocols for utilizing **2-azidoanthracene** in advanced research applications.

Chemical Structure and Physicochemical Profile

The molecular architecture of **2-azidoanthracene** features an azide group (-N₃) directly attached to the C2 position of the tricyclic anthracene ring. This direct conjugation is mechanistically critical: it extends the π -electron delocalization, which significantly red-shifts

the absorption spectrum compared to non-conjugated azides, enabling efficient photolysis at 365 nm or 405 nm[1].

The compound typically presents as a dark gray solid at room temperature and exhibits robust stability under standard laboratory conditions, provided it is shielded from ambient light[2].

Table 1: Physicochemical Properties of 2-Azidoanthracene

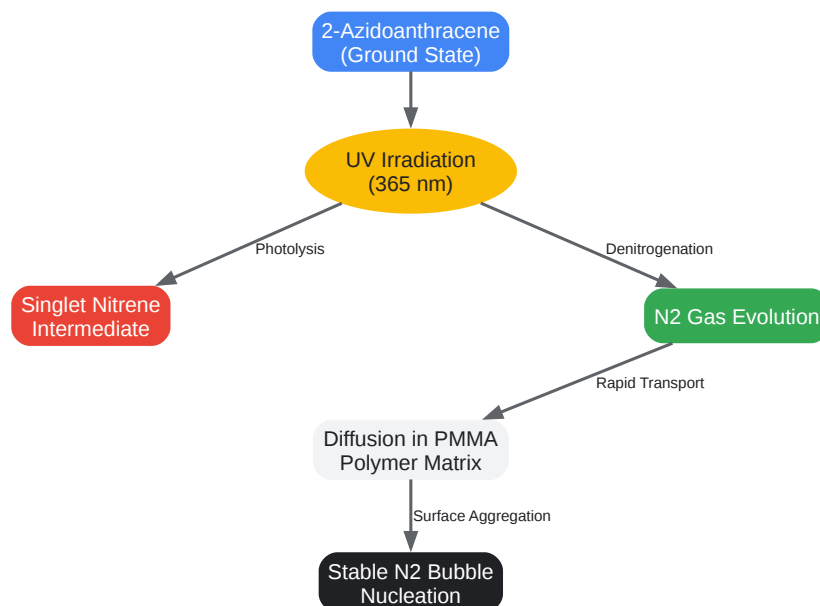
Property	Value	Reference
IUPAC Name	2-azidoanthracene	3[3]
Molecular Formula	C ₁₄ H ₉ N ₃	3[3]
Molecular Weight	219.24 g/mol	3[3]
Exact Mass	219.0796 Da	3[3]
Melting Point	170–172 °C	2[2]
Topological Polar Surface Area	14.4 Å ²	3[3]
XLogP3-AA	5.4	3[3]

Photochemistry and Stimuli-Responsive Gas Evolution

One of the most groundbreaking applications of **2-azidoanthracene** is its use as a photochemical source of N₂ gas[4]. When dissolved in an optically transparent polymer matrix such as poly(methyl methacrylate) (PMMA) and irradiated with UV light (365 nm), the azide group undergoes rapid photodenitrogenation.

Mechanistic Causality: The absorption of a photon excites the molecule, triggering the expulsion of N₂ gas and leaving behind a highly reactive singlet nitrene intermediate. This intermediate rapidly undergoes intersystem crossing to a triplet ground-state nitrene. Because the N₂ gas is generated internally within the PMMA matrix, the localized pressure buildup forces the rapid transport and diffusion of N₂ to the polymer surface, where it nucleates into a dense, stable layer of microbubbles[1][4]. These bubbles significantly alter the acoustic

impedance of the material, making this system highly valuable for contrast-enhanced ultrasound imaging[1].



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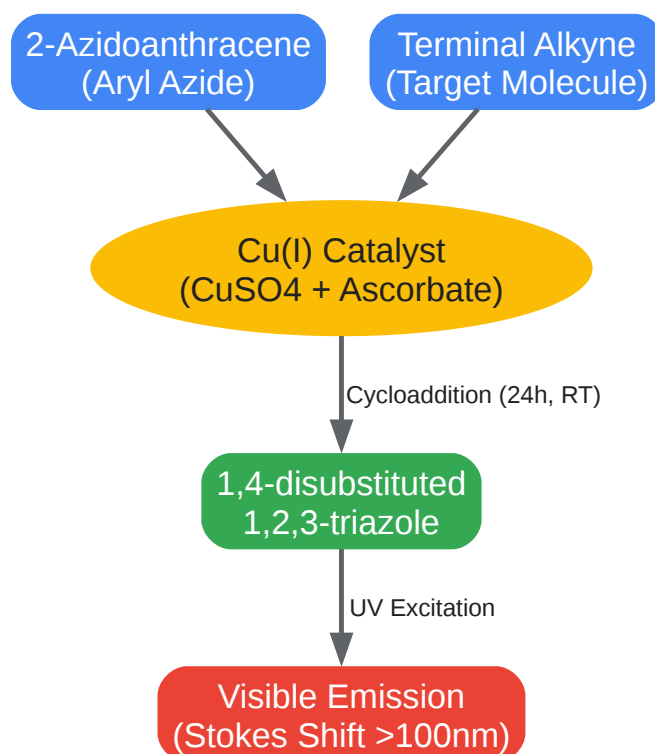
Fig 1: Photochemical pathway of **2-Azidoanthracene** yielding N₂ gas and stable bubble nucleation.

Click Chemistry and Fluorogenic Bioimaging

Beyond gas generation, **2-azidoanthracene** is a potent reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[5]. By reacting 2N₃-AN with terminal alkynes, researchers can synthesize 1,4-disubstituted-1,2,3-triazoles.

Mechanistic Causality: The native **2-azidoanthracene** exhibits quenched fluorescence due to the electron-rich azide group. However, upon cycloaddition to form the triazole ring, the

electronic structure of the anthracene core is restored and modified. The resulting triazolium salts exhibit intense visible emission with massive Stokes shifts (>100 nm) relative to their precursors[5]. This "fluorogenic" switch makes 2N3-AN an exceptional tool for bioimaging and the tracking of macromolecular assemblies without the background noise typical of smaller Stokes shift fluorophores.



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Fig 2: CuAAC click chemistry workflow utilizing **2-Azidoanthracene** for fluorescent labeling.

Validated Experimental Methodologies

Protocol A: Synthesis of 2-Azidoanthracene

This protocol leverages a Sandmeyer-type reaction starting from 2-aminoanthracene or arenediazonium tosylates[2][5].

- Step 1 (Diazotization): Dissolve 2-aminoanthracene (1.0 mmol) in an aqueous acidic solution (e.g., using p-TsOH). Chill the reaction vessel to 0–5 °C.

- Causality: Strict temperature control is mandatory to prevent the spontaneous thermal decomposition of the highly unstable diazonium intermediate into a phenol byproduct.
- Step 2 (Azidation): Slowly add a pre-chilled aqueous solution of sodium azide (NaN_3 , 1.5–3.0 mmol) dropwise to the mixture under continuous stirring.
 - Causality: NaN_3 acts as a powerful nucleophile, displacing the diazonium group (as N_2 gas) to form the aryl azide.
- Step 3 (Isolation): Allow the reaction to proceed at room temperature. Extract the product using ethyl acetate, wash with brine, dry over anhydrous Na_2SO_4 , and evaporate the solvent.
- Self-Validation Check: The reaction is successful if a dark gray solid precipitates, yielding a verified melting point of 170–172 °C[2].

Protocol B: Fabrication of Photoresponsive PMMA Films

This workflow details the creation of stimuli-responsive polymer films capable of generating N_2 bubbles for ultrasound contrast[1][4].

- Step 1 (Solution Preparation): Under strict low-light conditions, dissolve **2-azidoanthracene** in HPLC-grade chloroform to create a stock solution.
 - Causality: 2N3-AN is highly photosensitive; ambient light will cause premature photolysis, depleting the gas-generation capacity of the final film.
- Step 2 (Polymer Mixing): Mix the stock solution with poly(methyl methacrylate) (PMMA, MW ~120,000) to achieve a final azide concentration of 0.1 M.
- Step 3 (Casting): Drop-cast the PMMA/chloroform solution onto acetone-rinsed glass slides. Allow to air-dry completely to form a film approximately 150 μm thick.
 - Causality: Uniform film thickness ensures consistent N_2 gas diffusion rates, which directly dictates the nucleation density of the resulting microbubbles.
- Self-Validation Check: Submerge the slide in water and irradiate at 365 nm (e.g., 9–140 mW/cm^2). Successful fabrication is immediately confirmed by a visual color shift from light

yellow to brown, accompanied by the rapid appearance of a turbid surface layer of stable N₂ bubbles[1].

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- To cite this document: BenchChem. [2-Azidoanthracene: Chemical Structure, Photochemistry, and Advanced Applications]. BenchChem, [2026]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b14605330/docs#2-azidoanthracene-chemical-structure-photochemistry-and-advanced-applications>]

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